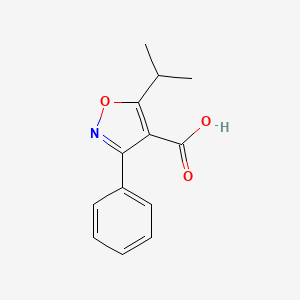

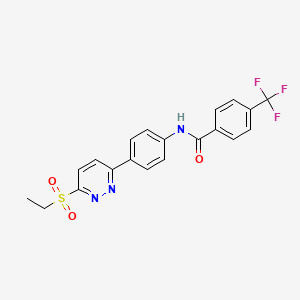

5-Isopropyl-3-phenylisoxazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

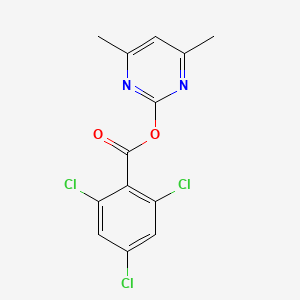

5-Isopropyl-3-phenylisoxazole-4-carboxylic acid is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.251 .

Synthesis Analysis

The synthesis of isoxazoles, including this compound, often involves metal-free synthetic routes. These methods are eco-friendly and avoid the drawbacks of metal-catalyzed reactions such as high costs, low abundance, toxicity, significant waste generation, and difficulty in separating the catalysts from the reaction mixtures .Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The core structure of isoxazole has significant biological activities such as anticancer, potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .Applications De Recherche Scientifique

Synthesis and Reactivity

5-Isopropyl-3-phenylisoxazole-4-carboxylic acid is involved in the preparation of various heterocyclic compounds, which are essential in synthesizing natural products, drugs, herbicides, and agrochemicals. A study by Vitale and Scilimati (2013) highlights the synthesis and reactivity of related isoxazole compounds. They emphasize the versatility of these compounds in preparing pharmacologically active isoxazoles (Vitale & Scilimati, 2013).

Chemical Transformations

The compound has been studied for its reductive and oxidative cleavage properties. King, Magnus, and Rzepa (1972) describe the transformation of related isoxazole carboxylic acids into other chemical structures through reductive cleavage (King, Magnus, & Rzepa, 1972).

Inhibition Properties

Wang et al. (2010) synthesized derivatives of 5-phenylisoxazole-3-carboxylic acid and analyzed their potential as xanthine oxidase inhibitors, a key aspect in the management of diseases like gout (Wang et al., 2010).

Tautomerism Studies

A study by Boulton and Katritzky (1961) explored the tautomerism of heteroaromatic compounds with five-membered rings, including isoxazole derivatives. This study contributes to the understanding of the chemical behavior and properties of these compounds (Boulton & Katritzky, 1961).

Antiallergic Potential

Nohara et al. (1985) synthesized compounds related to this compound demonstrating significant antiallergic activity, indicating its potential use in allergy treatment (Nohara et al., 1985).

Transformation into Pyrroles

Galenko et al. (2015) studied the transformation of related isoxazoles into pyrrole derivatives under specific catalytic conditions, showcasing the compound's versatility in chemical synthesis (Galenko et al., 2015).

Domino Isoxazole Isomerization

Serebryannikova et al. (2019) reported the synthesis of isoxazole-4-carboxylic acid derivatives through domino isoxazole-isoxazole isomerization, highlighting a novel synthetic pathway for these compounds (Serebryannikova et al., 2019).

Synergistic Effects in Chemotherapy

Kletskov et al. (2018) synthesized derivatives of comenic acid containing isoxazole moieties and observed a synergistic effect when combined with chemotherapy drugs, indicating potential applications in cancer treatment (Kletskov et al., 2018).

Cardiovascular Applications

McKenna et al. (1988) synthesized compounds related to this compound with vasodilator properties, suggesting potential applications in cardiovascular treatments (McKenna et al., 1988).

Mécanisme D'action

Mode of Action

Isoxazole derivatives are generally synthesized through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction via concerted mechanism and secondly, via a step-by-step mechanism through diradical intermediate formation .

Result of Action

Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

Action Environment

The synthesis of isoxazole derivatives generally avoids the requirement of inert gas, cryogenics, as well as toxic metal contamination, making them useful for the generation of diverse molecular architectures .

Orientations Futures

Propriétés

IUPAC Name |

3-phenyl-5-propan-2-yl-1,2-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8(2)12-10(13(15)16)11(14-17-12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYJBEPCUYDILW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=NO1)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92029-28-2 |

Source

|

| Record name | 5-isopropyl-3-phenylisoxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2983597.png)

![2-Ethyl-N-[(2R)-1-methoxypropan-2-yl]-6-methylaniline](/img/structure/B2983599.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2983604.png)

![14-Methoxy-4,6-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-2(7),13(18),14,16-tetraene-3,5-dione](/img/structure/B2983610.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2983611.png)

![N-[(5-Chloropyrazin-2-yl)methyl]-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2983614.png)